molecular formula C24H24N2O3S B3012388 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide CAS No. 941954-90-1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B3012388
CAS RN: 941954-90-1
M. Wt: 420.53
InChI Key: JXZRSCNQGNGGNP-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have been the subject of research due to their potential biological activities, including antitumor properties. The compound is characterized by the presence of a sulfonamide moiety, which is a common feature in many biologically active molecules .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives. This method typically yields 1,2-dihydroisoquinolines, but with the appropriate substituents, it can lead to the formation of 3-substituted tetrahydroisoquinolines . Another relevant synthetic route is the ortho lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds, which can yield various functionalized products .

Molecular Structure Analysis

The molecular structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is complex, featuring a tetrahydroquinoline core with a benzyl group and a dimethylbenzenesulfonamide moiety. The presence of these groups can significantly influence the molecule's interactions with biological targets, as well as its overall pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives is influenced by their functional groups. For instance, the sulfonamide group can participate in various chemical reactions, such as condensation to form carbinols, imines, amides, and acids. These reactions can be utilized to further modify the tetrahydroquinoline scaffold and introduce additional functional groups that may enhance the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are crucial for their biological activity and pharmacokinetics. For example, poor water solubility can limit a compound's bioavailability and necessitate the development of specialized formulations for delivery. The solubility and other physicochemical properties can be modulated through structural modifications, such as the introduction of different arylsulfonamide groups, which can also affect the compound's ability to inhibit biological pathways, such as the hypoxia-inducible factor-1 (HIF-1) pathway .

Scientific Research Applications

Anticancer Properties

Several novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been investigated for their anticancer properties. These compounds have shown potent in vitro antitumor activity, with some derivatives being more efficacious than the reference drug Doxorubicin (Alqasoumi et al., 2010). Furthermore, research into substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents highlights the potential of tetrahydroisoquinoline derivatives in the development of novel and safer anticancer drugs (Redda et al., 2010).

Antihypertensive and Diuretic Effects

Quinazoline derivatives have been explored for their potential as hybrid molecules offering both diuretic and antihypertensive effects. These studies have identified compounds with significant activity, highlighting the versatility of sulfonamide derivatives in targeting various physiological pathways (Rahman et al., 2014).

Antimicrobial Activity

Tetrahydroquinoline and quinazoline derivatives have been synthesized and tested for their antimicrobial properties. These compounds exhibit notable antimicrobial activity, offering potential pathways for the development of new antimicrobial agents (Ghorab et al., 2019).

Enzyme Inhibition

The inhibition of human carbonic anhydrases by novel sulfonamide derivatives has been a significant area of research. These inhibitors have been designed based on crystallographic studies and have shown remarkable selectivity and potency against different isoforms of the enzyme, opening new avenues for therapeutic applications (Bruno et al., 2017).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-8-11-22(14-18(17)2)30(28,29)25-21-10-12-23-20(15-21)9-13-24(27)26(23)16-19-6-4-3-5-7-19/h3-8,10-12,14-15,25H,9,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZRSCNQGNGGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

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